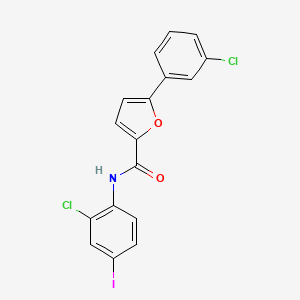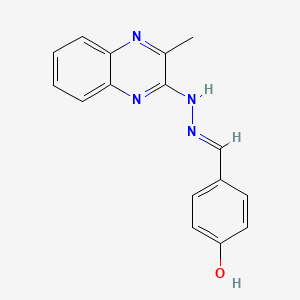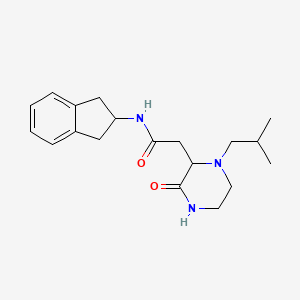
1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves the inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is a major inhibitory neurotransmitter in the central nervous system, and its enhanced activity can result in reduced neuronal excitability and potential therapeutic benefits.
Biochemical and Physiological Effects
1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in reduced neuronal excitability, increased inhibition, and potential therapeutic benefits. In addition, 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity and potency, favorable pharmacokinetic profile, and well-established mechanism of action. However, there are also limitations to its use, including potential off-target effects and the need for further optimization for specific therapeutic indications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. These include:
1. Further investigation of its potential therapeutic applications in various neurological and psychiatric disorders.
2. Optimization of its pharmacokinetic and pharmacodynamic properties for specific therapeutic indications.
3. Development of novel formulations and delivery methods for improved efficacy and patient compliance.
4. Investigation of its potential use as a cognitive enhancer and a neuroprotective agent.
5. Development of new GABA transaminase inhibitors with improved selectivity and potency.
Conclusion
1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is a potent and selective inhibitor of GABA transaminase, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the enhancement of GABAergic neurotransmission, leading to reduced neuronal excitability and potential therapeutic benefits. Further research and development are needed to fully explore its therapeutic potential and optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the piperidine ring, the introduction of the biphenyl group, and the final incorporation of the cyclopentylcarbonyl moiety. The synthesis has been optimized to produce high yields of pure 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, making it a viable candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical models of epilepsy, addiction, anxiety, and depression. In addition, 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been investigated for its potential use as a cognitive enhancer and a neuroprotective agent.
Eigenschaften
IUPAC Name |
1-(cyclopentanecarbonyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-30-23-10-4-8-20(16-23)18-11-13-22(14-12-18)26-24(28)21-9-5-15-27(17-21)25(29)19-6-2-3-7-19/h4,8,10-14,16,19,21H,2-3,5-7,9,15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIMNAFAFHCLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)


![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)

![2-[4-(6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6067737.png)
![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)

![2-(3,5-dichlorophenyl)-8-propylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6067770.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6067775.png)
![2-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6067780.png)
![2-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2,5-dimethylphenyl)-1,3-thiazole hydrobromide](/img/structure/B6067789.png)
![4-chlorobenzaldehyde [5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6067795.png)